dioxouranium;nitric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

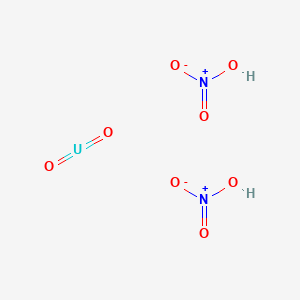

Dioxouranium;nitric acid, also known as uranyl nitrate, is a compound formed by the reaction of uranium dioxide with nitric acid. It is a significant compound in the nuclear industry, particularly in the reprocessing of spent nuclear fuel. The compound is typically found in the form of uranyl nitrate hexahydrate, which is a yellow crystalline solid that is highly soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioxouranium;nitric acid is synthesized by dissolving uranium dioxide (UO₂) in concentrated nitric acid (HNO₃). The reaction is exothermic and produces uranyl nitrate (UO₂(NO₃)₂) along with water. The general reaction is as follows:

UO2+2HNO3→UO2(NO3)2+H2O

Industrial Production Methods

In industrial settings, the production of uranyl nitrate involves the dissolution of uranium ores or uranium metal in nitric acid. The process is carefully controlled to ensure complete dissolution and to manage the exothermic nature of the reaction. The resulting solution is then evaporated to crystallize uranyl nitrate hexahydrate.

Chemical Reactions Analysis

Types of Reactions

Dioxouranium;nitric acid undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: Uranyl nitrate can participate in redox reactions, where it can be reduced to uranium dioxide or further oxidized.

Substitution Reactions: It can undergo ligand exchange reactions where the nitrate ions are replaced by other ligands.

Hydrolysis: In aqueous solutions, uranyl nitrate can hydrolyze to form various hydroxo complexes.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, hydrazine, and other reducing agents can reduce uranyl nitrate to uranium dioxide.

Ligands: Various ligands such as phosphates, sulfates, and organic ligands can replace nitrate ions in uranyl nitrate.

Conditions: These reactions typically occur in aqueous solutions under controlled pH and temperature conditions.

Major Products

Uranium Dioxide (UO₂): Formed by the reduction of uranyl nitrate.

Uranyl Hydroxo Complexes: Formed by the hydrolysis of uranyl nitrate in water.

Scientific Research Applications

Dioxouranium;nitric acid has several scientific research applications:

Nuclear Fuel Reprocessing: It is used in the extraction and purification of uranium from spent nuclear fuel.

Analytical Chemistry: Used as a reagent in various analytical techniques to detect and quantify uranium.

Radiochemistry: Employed in the study of radioactive decay and nuclear reactions.

Material Science: Used in the synthesis of uranium-based materials for various applications.

Mechanism of Action

The mechanism by which dioxouranium;nitric acid exerts its effects involves the coordination of uranyl ions (UO₂²⁺) with nitrate ions (NO₃⁻). The uranyl ion is a strong Lewis acid and can form stable complexes with various ligands. In nuclear fuel reprocessing, the uranyl ion forms complexes with tributyl phosphate (TBP) in the presence of nitric acid, facilitating the extraction of uranium from spent fuel.

Comparison with Similar Compounds

Similar Compounds

Uranyl Acetate: Similar to uranyl nitrate but with acetate ions instead of nitrate ions.

Uranyl Sulfate: Contains sulfate ions and is used in different industrial applications.

Uranyl Chloride: Contains chloride ions and is used in various chemical processes.

Uniqueness

Dioxouranium;nitric acid is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. This makes it particularly useful in nuclear fuel reprocessing and other applications where the efficient extraction and purification of uranium are required.

Properties

IUPAC Name |

dioxouranium;nitric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO3.2O.U/c2*2-1(3)4;;;/h2*(H,2,3,4);;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYNHKOAYQRSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[U]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O8U |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)

![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)

![3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B12299476.png)

![2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide](/img/structure/B12299499.png)

![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)

![2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)

![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)

![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)